1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine moiety linked to a piperidine ring with a carboxaldehyde functional group. Thienopyrimidines are known for their diverse biological activities, including antitumor and antimicrobial properties, making them significant in medicinal chemistry.
The compound can be synthesized through various methods involving reactions of thienopyrimidine derivatives with piperidine and aldehydes. The synthesis often requires specific reagents and conditions to ensure the correct formation of the desired product.
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is classified as:
The synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde can be achieved through several synthetic routes:
The synthesis typically involves refluxing the starting materials in organic solvents like ethanol or methanol, often requiring purification steps such as recrystallization or chromatography to isolate the final product.
The molecular structure of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde features:
The molecular formula is , and its molecular weight is approximately 236.30 g/mol. The compound's structure can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde can undergo several chemical reactions:
These reactions typically require specific conditions such as temperature control and choice of solvent to optimize yields and selectivity.
The mechanism of action for 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde involves its interaction with biological targets, particularly enzymes or receptors involved in signaling pathways.
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
The compound exhibits:
Relevant data includes melting point ranges and spectral data from NMR and Infrared (IR) spectroscopy confirming functional groups.
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde has several scientific applications:
1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde (CAS: 916766-91-1) is an advanced synthetic intermediate with growing significance in medicinal chemistry. Characterized by the molecular formula C₁₂H₁₃N₃OS and a molecular weight of 247.32 g/mol, this compound features a thieno[3,2-d]pyrimidine scaffold linked to a piperidine-4-carboxaldehyde moiety [1] [5]. Its structural complexity supports diverse pharmacological targeting, particularly in metabolic and inflammatory diseases. Commercial suppliers list it with high purity (97–99%) but note limited availability, with order quantities typically restricted to 1 kg and delivery times exceeding one week [1] [4] [5].
Table 1: Physicochemical Profile of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Property | Value |
---|---|
CAS Registry Number | 916766-91-1 |
Molecular Formula | C₁₂H₁₃N₃OS |
Molecular Weight | 247.32 g/mol |
Purity (Commercial) | 97–99% |
SMILES Notation | C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 |
InChIKey | YGMBYHWGCCTCNN-UHFFFAOYSA-N |
Thieno[3,2-d]pyrimidine derivatives serve as privileged scaffolds due to their bioisosteric relationship with purine nucleobases, enabling targeted interactions with enzymes and receptors involved in disease pathways [3]. Their planar, electron-rich structure facilitates π-π stacking and hydrogen bonding, enhancing binding affinity to biological targets. For example, thienopyrimidines exhibit pronounced activity as dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes management, where they improve glucose tolerance through incretin stabilization [7]. Modifications at the C4 position (e.g., piperidine incorporation) further optimize pharmacokinetic properties—replacing thienopyrimidine with pyrrolopyrimidine in DPP-IV inhibitors significantly enhanced metabolic stability in vivo [7]. Additionally, fused variants like tricyclic thienopyrimidines demonstrate improved solubility profiles due to polarized molecular architectures, which augment interactions with aqueous biological matrices [3].
The piperidine-4-carboxaldehyde component in this compound provides critical three-dimensional flexibility and synthetic versatility. The aldehyde group (–CHO) serves as a strategic handle for derivatization via condensation, reductive amination, or nucleophilic addition reactions, enabling rapid generation of structurally diverse libraries [4] [5]. Computational analyses indicate that the semi-flexible piperidine ring adopts both chair and boat conformations, allowing adaptation to varied binding pockets [5]. This flexibility is exploited in kinase inhibitor design, where the basic nitrogen of piperidine forms salt bridges with aspartate residues in ATP-binding sites. For instance, molecular docking of analogous piperidine-thienopyrimidine hybrids reveals hydrogen bonding between the aldehyde oxygen and residues like Thr206 in PDE4B, correlating with nanomolar enzymatic inhibition [8]. The scaffold’s balance of rigidity (pyrimidine) and plasticity (piperidine) underpins its utility in multi-target drug discovery.
Table 2: Molecular Interactions Enabled by Key Structural Elements
Structural Feature | Role in Drug Design | Observed Biological Effect |
---|---|---|
Thieno[3,2-d]pyrimidine core | Bioisostere for purines; facilitates π-stacking and H-bonding | Enhanced kinase/integrase inhibition [3] [7] |
Aldehyde functional group | Electrophilic site for chemoselective derivatization | Enables rapid SAR expansion [4] [5] |
Piperidine ring | Confers 3D flexibility; basic nitrogen forms salt bridges | Improved target engagement in PDE4 inhibitors [8] |
Despite its promise, the development of 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde hybrids faces underexplored challenges. First, in vivo pharmacokinetic data remain scarce for derivatives bearing the aldehyde group, necessitating studies on metabolic stability and tissue distribution [3]. Second, structural optimization is needed to address solubility limitations—while computational models predict favorable solvation free energies for tetracyclic thienopyrimidines, empirical validation is lacking [3] [7]. Third, scalable synthesis remains problematic: current routes require expensive catalysts (e.g., Pd-mediated cross-coupling) and suffer from low yields (<50%) for the carboxaldehyde intermediate [1] [5]. Commercial access is constrained by limited suppliers (e.g., ZeErRui Chemical, Thermo Scientific) and high costs (€110–280/g), impeding broad evaluation [1] [4]. Additionally, the impact of chirality at C3 of the piperidine ring on target selectivity warrants investigation, as enantiopure analogs could mitigate off-target effects [8].
Table 3: Key Research Gaps and Methodological Opportunities
Research Gap | Current Limitation | Recommended Approach |
---|---|---|
Pharmacokinetic profiling | No in vivo metabolism or distribution data | Radiolabeled tracer studies; LC-MS/MS tissue analysis |
Synthetic accessibility | Low yields; expensive catalysts | Flow chemistry; biomimetic catalysis |
Solubility optimization | Variable log P values (1.48–2.15) affect formulation | Prodrug design (e.g., ester prodrugs) |
Target engagement specificity | Undefined binding modes for hybrid targets | Cryo-EM structural studies; fragment-based screening |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0